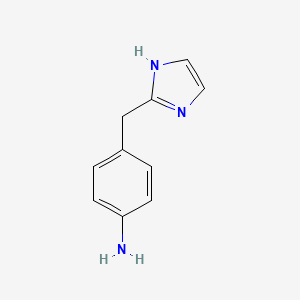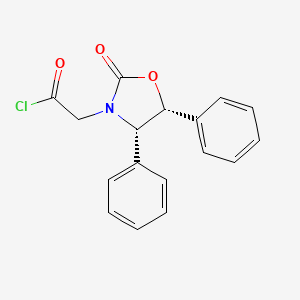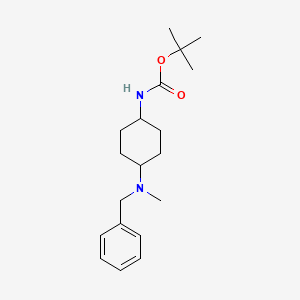![molecular formula C11H13NO3 B8456305 N-[4-(Acetyloxy)-2-methylphenyl]acetamide](/img/structure/B8456305.png)
N-[4-(Acetyloxy)-2-methylphenyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
N-[4-(Acetyloxy)-2-methylphenyl]acetamide is an organic compound with the molecular formula C10H11NO3. It is a derivative of acetanilide and is known for its applications in various fields, including pharmaceuticals and organic synthesis. The compound is characterized by the presence of an acetylamino group and a methyl group attached to a phenyl ring, which is further esterified with acetic acid.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(Acetyloxy)-2-methylphenyl]acetamide typically involves the acetylation of 3-methyl-4-aminophenol. The reaction is carried out using acetic anhydride as the acetylating agent in the presence of a catalyst such as pyridine. The reaction conditions generally include:
- Temperature: 0-5°C
- Solvent: Acetic acid or dichloromethane
- Reaction time: 1-2 hours
The product is then purified by recrystallization from ethanol or another suitable solvent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability.
化学反応の分析
Types of Reactions
N-[4-(Acetyloxy)-2-methylphenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the acetylamino group to an amine.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Nitro, halo, and other substituted derivatives of the phenyl ring.
科学的研究の応用
N-[4-(Acetyloxy)-2-methylphenyl]acetamide has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of analgesic and antipyretic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of N-[4-(Acetyloxy)-2-methylphenyl]acetamide involves its interaction with specific molecular targets and pathways. The acetylamino group can undergo hydrolysis to release acetic acid and the corresponding amine, which may interact with enzymes and receptors in biological systems. The compound’s effects are mediated through its ability to modulate various biochemical pathways, including those involved in inflammation and pain.
類似化合物との比較
Similar Compounds
4-Acetylamino-phenyl acetate: Similar structure but lacks the methyl group.
3-Methyl-4-aminophenol: Precursor in the synthesis of N-[4-(Acetyloxy)-2-methylphenyl]acetamide.
Acetaminophen: Common analgesic and antipyretic with a related structure.
Uniqueness
This compound is unique due to the presence of both an acetylamino group and a methyl group on the phenyl ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various applications in research and industry.
特性
分子式 |
C11H13NO3 |
|---|---|
分子量 |
207.23 g/mol |
IUPAC名 |
(4-acetamido-3-methylphenyl) acetate |
InChI |
InChI=1S/C11H13NO3/c1-7-6-10(15-9(3)14)4-5-11(7)12-8(2)13/h4-6H,1-3H3,(H,12,13) |
InChIキー |
BPZOHQGQVHNMDX-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)OC(=O)C)NC(=O)C |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

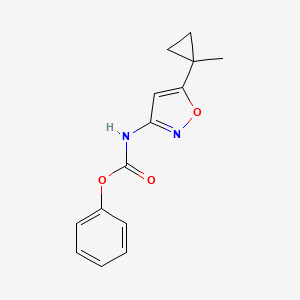
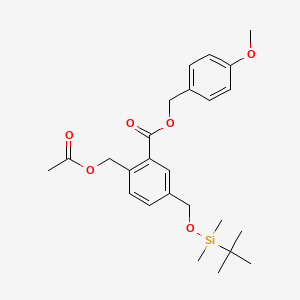

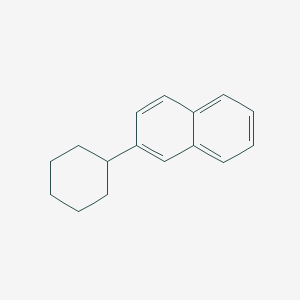
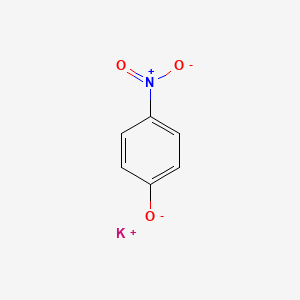
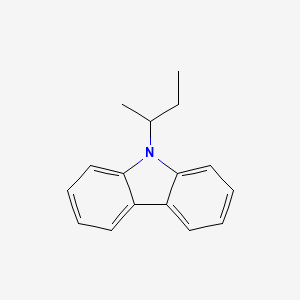
![3,7-dimethyl-3H-imidazo[4,5-b]pyridine](/img/structure/B8456282.png)
![[4-[(5-chloro-1H-indol-2-yl)sulfonyl]piperazin-1-yl]-(5-pyridin-4-ylpyrimidin-2-yl)methanone](/img/structure/B8456290.png)
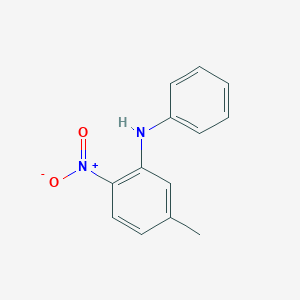
![3-(Cyclohexylmethyl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B8456313.png)
